3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

Lipophilicity Physicochemical property Structural isomer

Medicinal chemistry groups often face synthetic bottlenecks when both metabolic stability and target-engaged hydrogen bonding are required in a single intermediate. 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine directly addresses this by providing the metabolically inert -CF3 group alongside the weakly acidic -CHF2 moiety (α ≈ 0.12-0.15, comparable to aniline N-H), enabling specific polar interactions in hydrophobic kinase and GPCR binding pockets without additional synthetic steps. - Dual reactivity: -CHF2 deprotonation/electrophilic trapping + -CF3 defluorinative transformations via N-boryl activation for efficient parallel library synthesis. - Optimized lipophilicity (est. LogP 2.8-3.2) for balanced membrane penetration and phloem mobility in agrochemical applications. - Cited in CETP inhibitor patent literature for cardiovascular drug discovery programs targeting HDL/LDL modulation. Supplied as a high-purity building block supporting SAR exploration across multiple lead series with reduced synthetic cost of goods.

Molecular Formula C7H4F5N
Molecular Weight 197.10 g/mol
Cat. No. B13701956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-(trifluoromethyl)pyridine
Molecular FormulaC7H4F5N
Molecular Weight197.10 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)C(F)F
InChIInChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H
InChIKeyYVZATTJZEGIUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine: Identity & Procurement


3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a heavily fluorinated pyridine derivative bearing both difluoromethyl and trifluoromethyl substituents at adjacent positions of the heteroaromatic ring. The compound serves as a versatile building block in medicinal chemistry and agrochemical development, with its fluorinated architecture conferring enhanced lipophilicity and metabolic stability relative to non-fluorinated pyridine congeners [1]. The molecule's substitution pattern—adjacent -CHF2 and -CF3 groups—creates a distinctive electronic and steric environment that differentiates it from isomeric variants where these groups occupy non-adjacent positions [2]. In procurement contexts, this compound is valued as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and crop protection agents that require precise fluorination patterns for target engagement and pharmacokinetic optimization.

Why 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine Is Irreplaceable


Substitution with positional isomers or analogs bearing only a single fluorinated moiety is not functionally equivalent due to profound differences in electronic distribution, hydrogen-bonding capacity, and metabolic vulnerability. The difluoromethyl group (-CHF2) possesses a weakly acidic C-H proton capable of engaging in hydrogen bonding with biological targets, whereas the trifluoromethyl group (-CF3) is chemically inert in this regard [1]. The adjacency of these two groups in the 3,4-positions creates a unique electronic polarization pattern across the pyridine ring that influences both reactivity in downstream synthetic transformations and binding interactions in biological systems [2]. Furthermore, molecular matched pair analyses across trifluoromethyl pyridine derivatives have demonstrated that even subtle positional variations produce quantifiable differences in physicochemical properties and agronomic performance [3]. Consequently, procurement of this specific substitution pattern—rather than an isomeric alternative—is essential for maintaining fidelity in structure-activity relationships during lead optimization and process development.

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine vs. Analogs: Quantitative Evidence


Lipophilicity: Adjacent vs. Non-Adjacent Fluorination

The estimated LogP (octanol-water partition coefficient) for 3-(difluoromethyl)-4-(trifluoromethyl)pyridine is 2.8–3.2, indicating moderate lipophilicity appropriate for membrane permeation in biological systems . This lipophilicity profile differs from the estimated value for the non-adjacent positional isomer 3-(difluoromethyl)-2-(trifluoromethyl)pyridine, which has been reported with an estimated LogP of approximately 2.5 based on computational predictions . The adjacent positioning of -CHF2 and -CF3 groups in the target compound increases local electron density perturbation and molecular dipole moment, resulting in quantifiably higher lipophilicity relative to isomers where these groups are spatially separated [1].

Lipophilicity Physicochemical property Structural isomer

Hydrogen Bond Donor Capacity of -CHF2 vs. -CF3

The difluoromethyl group (-CHF2) in 3-(difluoromethyl)-4-(trifluoromethyl)pyridine functions as a lipophilic hydrogen bond donor due to the polarizable C-H bond, with a calculated hydrogen bond acidity (α) of approximately 0.12–0.15, comparable to that of aniline N-H or thiophenol S-H [1]. In contrast, the trifluoromethyl group (-CF3) has a hydrogen bond acidity of effectively zero (α < 0.02) [1]. Mono-trifluoromethyl pyridine analogs such as 4-(trifluoromethyl)pyridine lack this hydrogen bond donor functionality entirely, which limits their capacity to form directed intermolecular interactions with biological targets [2]. The target compound uniquely combines both functionalities in a single scaffold, offering both the metabolically stable -CF3 group and the target-engaging -CHF2 hydrogen bond donor [3].

Hydrogen bonding Bioisostere Drug design

Metabolic Stability: CYP450 Oxidation Resistance

The 3-(difluoromethyl)-4-(trifluoromethyl)pyridine scaffold incorporates two metabolically robust fluorinated groups that block common oxidative metabolic pathways. The difluoromethyl group (-CHF2) replaces a metabolically labile methyl group (-CH3) and is resistant to CYP450-mediated hydroxylation due to the strength of the C-F bonds (bond dissociation energy ≈ 115 kcal/mol vs. ≈ 95 kcal/mol for C-H) [1]. Class-level analyses of fluorinated pyridines demonstrate that incorporation of a -CF3 group at the 4-position reduces intrinsic clearance in human liver microsomes by 5- to 20-fold compared to non-fluorinated pyridine counterparts, while the -CHF2 group at the 3-position provides an additional 2- to 5-fold reduction in oxidative metabolism relative to mono-fluorinated analogs [2]. The adjacent positioning of these groups may confer synergistic metabolic shielding through combined steric and electronic effects that are not present in positional isomers [3].

Metabolic stability CYP450 Pharmacokinetics

Synthetic Accessibility & Functionalization Versatility

The 3-(difluoromethyl)pyridine substructure in the target compound can undergo direct deprotonation of the -CHF2 group using lithiated bases, enabling subsequent trapping with various electrophiles to generate a diverse library of 3-(difluoroalkyl)pyridine derivatives [1]. This synthetic handle is not available in 4-(trifluoromethyl)pyridine, which lacks an acidic C-H proton adjacent to the fluorinated substituent [2]. The reaction protocol allows for in situ quenching to access 3-pyridyl-CF2-SiMe2Ph intermediates, which can be post-functionalized with fluoride sources to obtain larger libraries of compounds that could not be accessed via direct deprotonation strategies [1]. The presence of the 4-CF3 group in the target compound provides an additional site for defluorinative functionalization via N-boryl pyridyl anion intermediates, enabling asymmetric transformations to forge difluoroalkyl-substituted chiral centers [3].

Synthetic chemistry Deprotonation Functionalization

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine: Application Scenarios


Lead Optimization via Hydrogen Bonding

In drug discovery programs where target engagement requires a hydrogen bond donor that does not compromise lipophilicity, 3-(difluoromethyl)-4-(trifluoromethyl)pyridine offers a quantifiable advantage over mono-trifluoromethyl pyridine scaffolds. The difluoromethyl group provides hydrogen bond acidity (α ≈ 0.12–0.15) comparable to aniline N-H, enabling specific interactions with protein binding pockets that are inaccessible to -CF3-only analogs [4]. This scaffold is particularly relevant for programs targeting kinases, GPCRs, and other protein families where polar interactions in hydrophobic binding pockets govern ligand affinity and selectivity. Procurement of this specific substitution pattern ensures access to both metabolically stable -CF3 functionality and target-engaging -CHF2 hydrogen bond donor capacity in a single synthetic intermediate.

Agrochemical Foliar Uptake Optimization

In crop protection research, the lipophilicity profile of 3-(difluoromethyl)-4-(trifluoromethyl)pyridine (estimated LogP 2.8–3.2) falls within the optimal range for foliar uptake and translocation in plant systems [4]. Molecular matched pair analyses across trifluoromethyl pyridine derivatives have established that even subtle structural variations produce quantifiable differences in agronomic performance [2]. The target compound's specific substitution pattern may confer advantages over phenyl analogs or positional isomers in applications requiring balanced lipophilicity for membrane penetration without excessive hydrophobicity that would limit phloem mobility. This intermediate is suited for synthesizing fungicidal and nematicidal agents where fluorinated pyridine cores have demonstrated commercial viability [3].

Library Synthesis with Divergent Handles

For medicinal chemistry groups conducting structure-activity relationship (SAR) exploration, 3-(difluoromethyl)-4-(trifluoromethyl)pyridine provides two distinct synthetic handles for divergent functionalization. The -CHF2 group can be deprotonated and functionalized via electrophilic trapping, while the 4-CF3 group can undergo defluorinative transformations via N-boryl activation [4]. This dual reactivity enables efficient library synthesis with fewer synthetic steps compared to mono-functionalized pyridine scaffolds, which require separate intermediate preparation for each derivatization pathway. Procurement of this compound as a common intermediate supports parallel SAR efforts across multiple lead series while maintaining synthetic efficiency and reducing overall cost of goods in discovery-stage programs [2].

CETP Inhibitor Development

Substituted pyridines bearing both difluoromethyl and trifluoromethyl groups have been specifically claimed in patent literature as inhibitors of cholesteryl ester transfer protein (CETP) for the prevention and treatment of atherosclerosis and coronary artery disease [4]. The combination of -CHF2 and -CF3 substituents on the pyridine core is a recurring structural motif in CETP inhibitor pharmacophores, with the target compound's substitution pattern representing one of the claimed variations. Procurement of 3-(difluoromethyl)-4-(trifluoromethyl)pyridine enables exploration of this specific substitution pattern within the broader CETP inhibitor chemical space, supporting cardiovascular drug discovery programs that target HDL/LDL cholesterol modulation [4].

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